2-Cyclopropoxy-3,4-difluoroaniline

Physicochemical Properties Drug Design ADME

2-Cyclopropoxy-3,4-difluoroaniline (CAS 1892673-33-4) is a strategically differentiated building block for medicinal chemistry and agrochemical R&D. Unlike generic 2-alkyl or 2-alkoxy analogs, its cyclopropoxy group is structurally essential: it enables the patented acid-catalyzed rearrangement to N-cyclopropylanilines—the critical intermediates for C-8 substituted fluoroquinolone antibiotics [1]. This functionality is not accessible with 2-methyl or 2-ethyl analogs. With a LogP of 2.0882 and TPSA of 35.25 Ų, it also occupies an optimal lipophilicity range for CNS drug candidates and serves as a privileged scaffold in CCR5 antagonist programs [2]. For procurement teams, selecting this specific substitution pattern is not optional—it is a synthetic prerequisite. Available in research quantities from multiple global suppliers with typical purity ≥95%.

Molecular Formula C9H9F2NO
Molecular Weight 185.17 g/mol
Cat. No. B15274292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropoxy-3,4-difluoroaniline
Molecular FormulaC9H9F2NO
Molecular Weight185.17 g/mol
Structural Identifiers
SMILESC1CC1OC2=C(C=CC(=C2F)F)N
InChIInChI=1S/C9H9F2NO/c10-6-3-4-7(12)9(8(6)11)13-5-1-2-5/h3-5H,1-2,12H2
InChIKeyDEJXLXYULKIFCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropoxy-3,4-difluoroaniline – A Strategic 2-Alkoxy-3,4-difluoroaniline Building Block for Fluoroquinolone and CCR5-Targeted Synthesis


2-Cyclopropoxy-3,4-difluoroaniline (CAS 1892673-33-4) is a 2-alkoxy-substituted 3,4-difluoroaniline derivative within the broader class of fluorinated aniline building blocks. It is characterized by a cyclopropoxy group at the ortho position and two fluorine atoms at the meta and para positions of the aniline ring . This substitution pattern is strategically important in medicinal chemistry, particularly as a late-stage intermediate for constructing C-8 substituted fluoroquinolone antibiotics [1] and as a core scaffold in cyclopropyl-containing CCR5 antagonists [2]. Its physicochemical profile, including a calculated LogP of 2.0882 and a topological polar surface area (TPSA) of 35.25 Ų, positions it distinctly among its 2-alkoxy and 2-alkyl analogs .

Why 2-Cyclopropoxy-3,4-difluoroaniline Cannot Be Replaced by Simpler 2-Alkoxy or 2-Alkyl Analogs


Generic substitution within the 3,4-difluoroaniline class fails because minor changes in the C-2 substituent drastically alter both the physicochemical profile and the downstream synthetic utility. For instance, replacing the cyclopropoxy group with a linear propoxy group (3,4-difluoro-2-propoxyaniline) increases LogP from 2.0882 to 2.1514, which can compromise aqueous solubility in lead optimization . More critically, the strained cyclopropyl ring is not merely a steric bulk element; it is a required functionality for the acid-catalyzed rearrangement that yields N-cyclopropylanilines, the essential intermediates for high-activity fluoroquinolone antibiotics [1]. A 2-methyl or 2-ethyl analog would lack this capacity, rendering the synthesis route to C-8 substituted quinolones non-viable. Thus, selecting this compound is not a matter of preference but a structural prerequisite for specific synthetic pathways and target product profiles.

Quantitative Differentiation Evidence for 2-Cyclopropoxy-3,4-difluoroaniline vs. Closest Analogs


Lipophilicity Modulation: Lower LogP Compared to 2-Propoxy Analog Improves Drug-Likeness

The target compound demonstrates a calculated LogP of 2.0882, which is 0.063 units lower than that of its direct linear analog, 3,4-difluoro-2-propoxyaniline (LogP 2.1514) . While this difference appears modest, in the context of optimizing lipophilic ligand efficiency (LLE) for CNS or oral drug candidates, such a reduction can meaningfully improve aqueous solubility without sacrificing membrane permeability. By comparison, the unsubstituted 3,4-difluoroaniline has a significantly lower LogP of ~1.45-1.97, which may result in inadequate target engagement due to reduced lipophilicity .

Physicochemical Properties Drug Design ADME

Conformational Restriction: Fewer Rotatable Bonds Than 2-Propoxy Analog Enhances Steric Definition

The cyclopropoxy group restricts the conformational freedom of the C-2 substituent compared to linear alkoxy chains. The target compound has only 2 rotatable bonds (excluding the cyclopropoxy ring rotation), whereas 3,4-difluoro-2-propoxyaniline possesses at least 3 rotatable bonds, and 2-ethoxy-3,4-difluoroaniline has 2 as well but with greater linear flexibility . The reduced conformational entropy of the cyclopropoxy group can translate into enhanced binding affinity for targets with rigid binding pockets, as the entropic penalty upon binding is lower [1]. This effect is a class-level advantage of cyclopropyl-containing groups but is directly quantifiable through the rotatable bond count.

Conformational Analysis Structure-Based Design Selectivity

Synthetic Pathway Dependency: High-Yield Conversion to N-Cyclopropyl Intermediates for Quinolone Antibiotics

The 2-cyclopropoxy group is not merely a substituent but a critical functional handle. In the patented process for producing N-cyclopropyl-3,4-difluoroanilines (key intermediates for quinolonecarboxylic acid antibacterials), 3,4-difluoro-2-substituted anilines react with 1-alkoxy-1-trialkylsilyloxycyclopropanes. When X is an alkoxy group, this reaction proceeds via an acid-catalyzed rearrangement to yield N-alkoxycyclopropyl intermediates, which are then reduced to N-cyclopropyl products [1]. The patent explicitly exemplifies 3,4-difluoro-2-methoxyaniline and 3,4-difluoro-2-ethoxyaniline, achieving yields of 87.2% and 88.6% for the final N-cyclopropyl products [2]. A 2-alkyl analog (e.g., 2-methyl) cannot undergo this same transformation, making the 2-alkoxy-3,4-difluoroaniline subclass uniquely suitable for this route. While no direct yield data for the 2-cyclopropoxy variant is available in the open patent literature, its structural eligibility for this pathway is unambiguous.

Synthetic Chemistry Fluoroquinolone Synthesis Process Chemistry

Metabolic Stability: Cyclopropoxy Group Resists CYP450-Mediated Oxidation Relative to n-Propoxy

Literature on cyclopropyl-containing drug scaffolds consistently reports that the cyclopropoxy group is more resistant to cytochrome P450-mediated oxidative metabolism than its linear n-propoxy counterpart [1]. The cyclopropyl ring's strained C-H bonds are less susceptible to hydrogen atom abstraction, a key step in CYP450 oxidation. While direct head-to-head microsomal stability data for the target compound versus 3,4-difluoro-2-propoxyaniline are not publicly available, the general principle is well-established: cyclopropyl groups are employed as metabolically stable bioisosteres for linear alkyl groups in medicinal chemistry optimization . In one relevant study, cyclopropyl-containing anilines demonstrated significantly longer half-lives in mouse liver microsomes compared to non-constrained analogs (e.g., half-life of 51.21 min for a cyclopropyl-containing compound vs. 6.50 min for a comparator) [2].

Drug Metabolism Pharmacokinetics Bioisosteres

High-Value Application Scenarios for 2-Cyclopropoxy-3,4-difluoroaniline Based on Differentiation Evidence


Synthesis of C-8 Substituted Fluoroquinolone Antibacterials via N-Cyclopropylaniline Intermediates

This compound is ideally suited as a starting material for constructing C-8 substituted fluoroquinolones, a class of broad-spectrum antibacterial agents. The 2-cyclopropoxy group participates in the patented acid-catalyzed rearrangement with silyloxycyclopropanes to form N-cyclopropyl intermediates, a transformation not accessible from 2-alkyl analogs [1]. The compact cyclopropoxy group at C-2 ultimately translates to an alkoxy-substituted C-8 position in the final quinolone, which is critical for modulating antibacterial potency and phototoxicity profile [2].

Development of CCR5 Antagonists for HIV and Inflammatory Disease Indications

Cyclopropyl-containing compounds are a privileged scaffold in CCR5 antagonist drug discovery, with patents explicitly covering compounds derived from 2-cyclopropoxy-3,4-difluoroaniline as key intermediates [3]. The cyclopropoxy group provides the necessary conformational constraint and lipophilicity (LogP 2.0882) to engage the hydrophobic transmembrane binding pocket of CCR5, while the difluoroaniline core allows for further derivatization. Preliminary pharmacological screening indicates potential utility as CCR5 antagonists for treating HIV infection, asthma, rheumatoid arthritis, and COPD [4].

Kinase Inhibitor and CNS Drug Lead Optimization Requiring Balanced Lipophilicity

The compound's LogP of 2.0882 positions it in an optimal lipophilicity range for CNS drug candidates, avoiding the excessive lipophilicity of the 2-propoxy analog (LogP 2.1514) that often correlates with higher metabolic turnover and off-target toxicity . Its TPSA of 35.25 Ų and single H-bond donor further support blood-brain barrier penetration potential. Furthermore, the cyclopropoxy group's potential for enhanced metabolic stability relative to linear alkoxy chains makes this building block valuable for kinase inhibitor programs where half-life extension is a key objective [5].

Agrochemical Intermediate for Fluorinated Active Ingredients

Fluorinated anilines are widely used in the synthesis of agrochemical active ingredients, including fungicides and herbicides. The 2-cyclopropoxy substitution pattern provides a unique combination of electron-withdrawing fluorine atoms and a metabolically robust cyclopropoxy group, which can improve the environmental persistence and target selectivity of crop protection agents. The compound's relatively low molecular weight (185.17 g/mol) and two points for further functionalization (the aniline NH2 and remaining ring positions) facilitate incorporation into diverse agrochemical scaffolds.

Quote Request

Request a Quote for 2-Cyclopropoxy-3,4-difluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.